N-BENZYL-2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE
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Overview
Description
N-BENZYL-2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE: is a synthetic organic compound that features a complex structure with multiple functional groups This compound includes a benzyl group, a furan ring, a methylbenzenesulfonyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: This step might involve a nucleophilic substitution reaction where a benzyl halide reacts with an amine.
Attachment of the Furan Ring: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperatures and pressures to ensure efficient reactions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
N-BENZYL-2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE:
Medicinal Chemistry: It may be studied for its potential as a pharmaceutical intermediate or active ingredient.
Materials Science: The compound could be used in the development of new materials with specific properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for N-BENZYL-2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-BENZYL-2-(THIOPHEN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE
- N-BENZYL-2-(PYRIDIN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE
Uniqueness
N-BENZYL-2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE: is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
N-benzyl-2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-15-9-11-17(12-10-15)28(24,25)21-20(22-14-16-6-3-2-4-7-16)27-19(23-21)18-8-5-13-26-18/h2-13,22H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFYLDIPYBOJTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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